molecular formula C9H9FOS B11925415 S-2-Fluorobenzyl ethanethioate

S-2-Fluorobenzyl ethanethioate

Cat. No.: B11925415
M. Wt: 184.23 g/mol
InChI Key: WKJTVRHXVPUHOX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-Fluorobenzyl ethanethioate typically involves the reaction of 2-fluorobenzyl chloride with potassium thioacetate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

S-2-Fluorobenzyl ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-2-Fluorobenzyl ethanethioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-2-Fluorobenzyl ethanethioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or nucleic acids, thereby affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • S-2-Chlorobenzyl ethanethioate
  • S-2-Bromobenzyl ethanethioate
  • S-2-Iodobenzyl ethanethioate

Uniqueness

S-2-Fluorobenzyl ethanethioate is unique due to the presence of the fluorine atom in the benzyl group. Fluorine imparts distinct chemical properties, such as increased stability and lipophilicity, compared to other halogenated derivatives. This makes this compound particularly valuable in applications where these properties are advantageous .

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

S-[(2-fluorophenyl)methyl] ethanethioate

InChI

InChI=1S/C9H9FOS/c1-7(11)12-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3

InChI Key

WKJTVRHXVPUHOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC=CC=C1F

Origin of Product

United States

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